N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
“N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a complex organic compound that features a combination of cyclohexene, thiophene, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclohexene moiety: This can be achieved through the hydrogenation of benzene or cyclohexadiene.
Synthesis of the thiophene sulfonyl group: Thiophene can be sulfonated using sulfur trioxide or chlorosulfonic acid.
Preparation of the tetrahydroquinoline core: This can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Coupling reactions: The final step involves coupling the cyclohexene, thiophene sulfonyl, and tetrahydroquinoline moieties using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and cyclohexene moieties.
Reduction: Reduction reactions could target the oxalamide linkage or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Pharmacology: Potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biochemistry: Use in studying enzyme mechanisms or protein-ligand interactions.
Industry
Chemical Industry: Applications in the synthesis of fine chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with a specific enzyme or receptor, altering its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
Uniqueness
The unique combination of cyclohexene, thiophene sulfonyl, and tetrahydroquinoline moieties in “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c27-22(24-13-12-17-6-2-1-3-7-17)23(28)25-19-11-10-18-8-4-14-26(20(18)16-19)32(29,30)21-9-5-15-31-21/h5-6,9-11,15-16H,1-4,7-8,12-14H2,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYWXLVSBWGNQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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